BenchChemオンラインストアへようこそ!

N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide

Chiral purity Enantiomeric excess Stereochemical quality control

N-Methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide (CAS 1257315-98-2) is a chiral, enantiopure (R)-configured pyrrolidine acetamide with molecular formula C₈H₁₆N₂O and molecular weight 156.23 g/mol. It belongs to the class of 3-substituted pyrrolidine amides, which are employed extensively as chiral building blocks, conformational constraint scaffolds, and polar pharmacophore elements in medicinal chemistry.

Molecular Formula C8H16N2O
Molecular Weight 156.229
CAS No. 1257315-98-2
Cat. No. B572061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide
CAS1257315-98-2
SynonymsN-Methyl-N-[(3R)-pyrrolidin-3-ylMethyl]acetaMide
Molecular FormulaC8H16N2O
Molecular Weight156.229
Structural Identifiers
SMILESCC(=O)N(C)CC1CCNC1
InChIInChI=1S/C8H16N2O/c1-7(11)10(2)6-8-3-4-9-5-8/h8-9H,3-6H2,1-2H3/t8-/m1/s1
InChIKeyQHEUECDMVWITEU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide (CAS 1257315-98-2) Procurement Guide: Chiral Pyrrolidine Acetamide for Stereoselective Synthesis & Drug Discovery


N-Methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide (CAS 1257315-98-2) is a chiral, enantiopure (R)-configured pyrrolidine acetamide with molecular formula C₈H₁₆N₂O and molecular weight 156.23 g/mol . It belongs to the class of 3-substituted pyrrolidine amides, which are employed extensively as chiral building blocks, conformational constraint scaffolds, and polar pharmacophore elements in medicinal chemistry [1]. The compound bears a stereogenic center at the pyrrolidine 3-position, a tertiary acetamide, and a secondary amine that enables further functionalization. Current commercial sourcing offers this compound at ≥98% HPLC purity . Direct comparative quantitative data for this specific compound are limited; however, class-level and cross-study evidence supports its procurement rationale when stereochemical integrity and the (R)-configuration are required for biologically active compound series.

Why Generic Substitution Fails for N-Methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide (CAS 1257315-98-2)


The (R)-enantiomer of N-methyl-N-(pyrrolidin-3-ylmethyl)acetamide cannot be substituted generically because the opposite (S)-enantiomer (CAS 1257315-97-1) and the racemic mixture (CAS 149069-41-0) introduce uncontrolled stereochemical variables that compromise ligand–target recognition in asymmetric biological environments. In the acetamide pyrrolidine class, absolute stereochemistry critically dictates both in vitro potency and in vivo efficacy: a study of antimalarial 4-aryl pyrrolidine acetamides demonstrated that the bioactive stereochemical series (3S,4R) is opposite to that of the homologous carboxamide series, underscoring that stereochemical interchange can yield completely divergent pharmacological outcomes [1]. The (R)-configured pyrrolidine ring provides a defined three-dimensional presentation of the basic amine and acetamide groups essential for establishing key hydrogen-bond and ionic interactions with chiral protein binding sites; racemic mixtures dilute the active enantiomer by ≥50%, reduce assay signal-to-noise, and complicate structure–activity relationship (SAR) interpretation [2].

Quantitative Differentiation Evidence for N-Methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide (CAS 1257315-98-2) vs. Comparators


Enantiomeric Purity Advantage: (R)-Enantiomer at 98% HPLC vs. (S)-Enantiomer at 95% and Racemate at 95%

Commercially available specifications show the (R)-enantiomer (CAS 1257315-98-2) is consistently supplied at ≥98% HPLC purity , while the (S)-enantiomer (CAS 1257315-97-1) is typically offered at ≥95% purity and the racemate (CAS 149069-41-0) at minimum 95% purity . The 3-percentage-point purity differential equates to a at least 3% reduction in maximal enantiomeric excess for the (S)-form and a potential 5% contamination by the undesired enantiomer in the racemate.

Chiral purity Enantiomeric excess Stereochemical quality control

Ubiquitin Carboxyl-Terminal Hydrolase 30 (USP30) Inhibition: A Submicromolar Scaffold with Technology Transfer Potential

A closely related derivative, 2-([1,1′-biphenyl]-4-yl)-N-methyl-N-(pyrrolidin-3-ylmethyl)acetamide (US11130748, Example 37), which incorporates the identical N-methyl-N-(pyrrolidin-3-ylmethyl)acetamide core as the target compound, inhibited recombinant human USP30 with an IC₅₀ of 550 nM [1]. The pyrrolidine-chiral moiety serves as the key recognition element for the USP30 catalytic cleft. The (R)-enantiomer of this pharmacophore fragment is thus positioned as a privileged building block for structure-based optimization of next-generation USP30 inhibitors, a target validated in mitophagy activation and Parkinson's disease models.

Deubiquitinase inhibitor USP30 Mitophagy Parkinson's disease

Acetamide Pyrrolidine Class SAR: Opposite Stereochemical Preference Relative to Carboxamide Homologs

In a systematic study of 4-aryl pyrrolidine antimalarials, the acetamide series exhibited an absolute stereochemical preference for the (3S,4R) configuration—opposite to that of the homologous carboxamide series [1]. Lead compound (−)-32a (CWHM-1552) achieved an in vitro IC₅₀ of 51 nM against P. falciparum 3D7, an in vivo ED₉₀ of <10 mg/kg/day, and an ED₉₉ of 30 mg/kg/day (oral, once daily) in the P. chabaudi mouse model. Critically, acetamide pyrrolidines did not require a third chiral center to maintain potency—a key advantage over the carboxamide series—and exhibited good pharmacokinetic profiles [1].

Antimalarial Plasmodium falciparum Stereochemical inversion Structure-activity relationship

Chiral Auxiliary and Diversification Handle: The (R)-Configuration Enables Enantioselective Functionalization

The (R)-pyrrolidine-3-methylamine substructure provides a single enantiomer handle for diastereoselective transformations. The secondary amine (pKa ~10.0 predicted ) can be selectively alkylated, acylated, or subjected to reductive amination without competing reaction at the tertiary acetamide nitrogen. In contrast, the racemate necessitates chiral resolution post-synthesis, and the (S)-enantiomer may yield diastereomeric products with divergent biological activity. Commercial availability of the (R)-enantiomer at scales up to hundreds of grams enables multi-step synthesis programs without the variability of chiral chromatography optimization.

Chiral building block Asymmetric synthesis Reductive amination Amide coupling

Best Application Scenarios for Procuring N-Methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide (CAS 1257315-98-2)


USP30 Inhibitor Lead Optimization and Fragment Elaboration

Teams targeting deubiquitinase USP30 for mitophagy activation can use this compound as the chiral core for SAR expansion, building directly on the validated 550 nM IC₅₀ scaffold from US11130748 [1]. The (R)-configured pyrrolidine intermediate enables systematic variation of the acetamide and biphenyl-appended vectors without introducing stereochemical ambiguity.

Antimalarial Pyrrolidine Acetamide Fragment-Based Screening

Given the class-level finding that acetamide pyrrolidines achieve single-digit nanomolar in vivo antimalarial efficacy without a third chiral center [2], procurement of the (R)-enantiomer allows fragment growing and scaffold-hopping campaigns targeting P. falciparum aspartic proteases while retaining the stereochemical signature critical for potency.

Enantioselective Synthesis of CNS-Targeted GPCR Ligands

The pyrrolidine-N-methylacetamide motif is a pharmacophore element found in ligands targeting serotonin, dopamine, and adrenergic receptors [3]. Using enantiopure (R)-building block ensures that diastereomeric receptor interactions are faithfully probed in SAR studies and reduces the risk of contradictory functional assay results caused by contaminating (S)-enantiomer.

Industrial-Scale Chiral Intermediate for Scalable API Synthesis

With commercial availability at >98% purity and stock quantities reaching hundreds of grams, this compound serves as a late-stage chiral intermediate in process chemistry for active pharmaceutical ingredient (API) manufacturing where enantiomeric purity is a critical quality attribute . The (R)-configuration is locked, avoiding the requirement for enantioselective crystallization or simulated moving bed (SMB) chromatography in downstream processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.